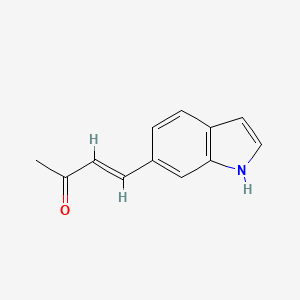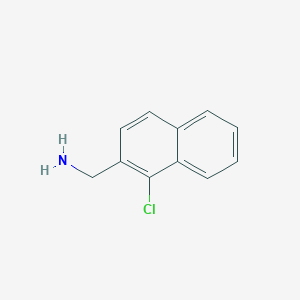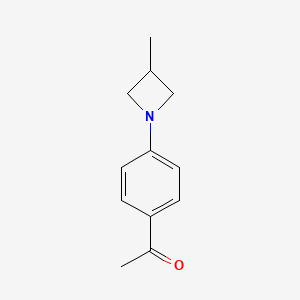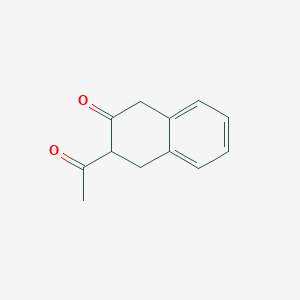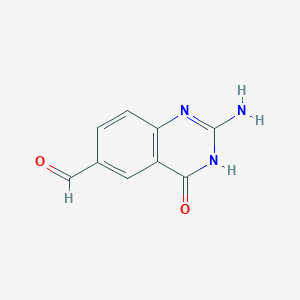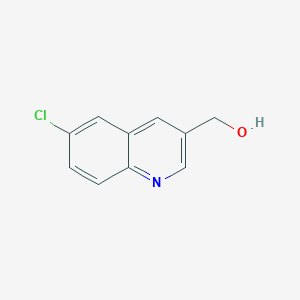
(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(1-metil-1H-pirazol-4-il)ácido acético clorhidrato es un compuesto que pertenece a la clase de los aminoácidos. Presenta un anillo de pirazol, que es un anillo de cinco miembros que contiene dos átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2S)-2-amino-2-(1-metil-1H-pirazol-4-il)ácido acético clorhidrato típicamente implica la formación del anillo de pirazol seguida de la introducción del grupo aminoácido. Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción del ácido 1-metil-1H-pirazol-4-carboxílico con una fuente de amina en condiciones ácidas puede producir el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S)-2-amino-2-(1-metil-1H-pirazol-4-il)ácido acético clorhidrato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El anillo de pirazol puede ser oxidado bajo condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de pirazol.
Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de N-óxidos de pirazol, mientras que las reacciones de sustitución pueden producir una variedad de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(1-metil-1H-pirazol-4-il)ácido acético clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y la síntesis de proteínas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (2S)-2-amino-2-(1-metil-1H-pirazol-4-il)ácido acético clorhidrato implica su interacción con objetivos moleculares específicos. El anillo de pirazol puede interactuar con enzimas o receptores, lo que lleva a cambios en su actividad. El grupo aminoácido también puede participar en vías bioquímicas, influyendo en varios procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
(2S)-2-amino-2-(1H-pirazol-4-il)ácido acético clorhidrato: Carece del grupo metilo en el anillo de pirazol.
(2S)-2-amino-2-(3-metil-1H-pirazol-4-il)ácido acético clorhidrato: Tiene el grupo metilo en una posición diferente en el anillo de pirazol.
Unicidad
La presencia del grupo metilo en la posición 1 del anillo de pirazol en (2S)-2-amino-2-(1-metil-1H-pirazol-4-il)ácido acético clorhidrato puede influir en su reactividad química y actividad biológica, lo que lo hace único en comparación con sus análogos.
Propiedades
Fórmula molecular |
C6H10ClN3O2 |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 |
Clave InChI |
VUNVOTSNNJUBIZ-JEDNCBNOSA-N |
SMILES isomérico |
CN1C=C(C=N1)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CN1C=C(C=N1)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






